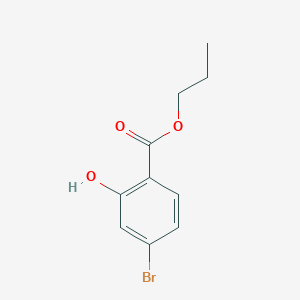

n-Propyl 4-bromo-2-hydroxybenzoate

Description

n-Propyl 4-bromo-2-hydroxybenzoate is an aromatic ester characterized by a bromine substituent at the 4-position and a hydroxyl group at the 2-position of the benzene ring, with an n-propyl ester chain. This compound is structurally distinct due to the combination of electron-withdrawing (bromo) and electron-donating (hydroxyl) groups, which influence its physicochemical properties, such as solubility, acidity, and reactivity.

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

propyl 4-bromo-2-hydroxybenzoate |

InChI |

InChI=1S/C10H11BrO3/c1-2-5-14-10(13)8-4-3-7(11)6-9(8)12/h3-4,6,12H,2,5H2,1H3 |

InChI Key |

IMOGFYDKUWDTKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=C(C=C(C=C1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-bromo-2-hydroxybenzoate

Structural Differences : Ethyl 4-bromo-2-hydroxybenzoate shares the same aromatic core but has an ethyl ester group instead of n-propyl.

Physicochemical Properties :

- Molecular Weight : ~244.03 g/mol (ethyl) vs. ~258.06 g/mol (n-propyl).

- Volatility: The shorter ethyl chain likely increases volatility compared to n-propyl. Applications: Ethyl derivatives are primarily used in industrial and scientific research (). Safety: Ethyl 4-bromo-2-hydroxybenzoate’s safety data sheet (SDS) highlights risks such as skin/eye irritation and recommends precautions for handling ().

Propyl 4-Hydroxybenzoate (Propyl Paraben)

Structural Differences : Propyl paraben lacks the bromine substituent and has a hydroxyl group at the 4-position instead of 2-position.

Physicochemical Properties :

- Acidity : The 4-hydroxy group in parabens (pKa ~8.5) is less acidic than the 2-hydroxy isomer (pKa ~2.8 in salicylate analogs), affecting solubility and antimicrobial activity.

Applications : Propyl paraben is widely used as a preservative in cosmetics and pharmaceuticals ().

Safety : Parabens are restricted in some products due to concerns over endocrine disruption (). The bromine in n-propyl 4-bromo-2-hydroxybenzoate may enhance antimicrobial potency but introduce higher toxicity or environmental persistence.

Pesticide Esters (e.g., Bromopropylate)

Structural Differences : Bromopropylate (1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate) features an isopropyl ester, two bromine atoms, and a diphenyl structure ().

Physicochemical Properties :

- Lipophilicity : The diphenyl structure and bromine atoms increase lipophilicity, enhancing pesticidal activity.

Applications : Bromopropylate is used as an acaricide, contrasting with this compound’s undefined but likely narrower scope ().

Safety : Brominated pesticides often require stringent handling due to bioaccumulation risks.

Data Table: Key Comparisons

*Inferred from structural analogs ().

Research Findings and Implications

- Antimicrobial Activity : The bromine in this compound may enhance antimicrobial efficacy compared to parabens, but its 2-hydroxy configuration could reduce stability under acidic conditions .

- Environmental Impact : Brominated compounds like bromopropylate persist in ecosystems, suggesting that this compound may require similar disposal regulations .

- Toxicity : While ethyl 4-bromo-2-hydroxybenzoate’s SDS emphasizes acute hazards, the n-propyl variant’s longer alkyl chain might slow metabolism, increasing chronic exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.